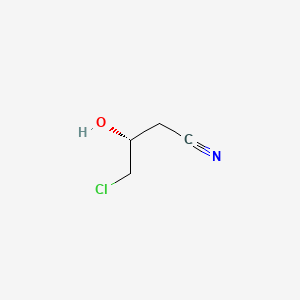

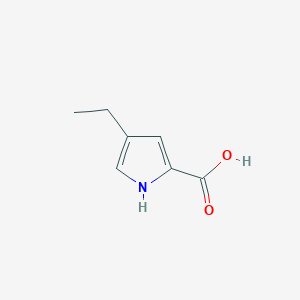

2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a combination of aromatic (pyridine) and aliphatic (cyclopentyl and pyrrolidinyl) characteristics . The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine and pyrrolidine rings. Pyridines are often involved in nucleophilic substitution reactions, while pyrrolidines can participate in a variety of reactions due to the presence of the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its aromaticity and potentially its UV/Vis absorption properties. The cyclopentyl and pyrrolidinyl groups could influence its solubility and stability .Applications De Recherche Scientifique

Doubly Dearomatising Intramolecular Coupling

Isonicotinamides carrying substituents like N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl at nitrogen undergo cyclization induced by an electrophile, resulting in spirocyclic compounds. Both the nucleophilic and electrophilic heterocycles in these compounds are dearomatised, illustrating a method for constructing complex molecular architectures from simpler heterocyclic precursors (H. Brice, J. Clayden, 2009).

Synthesis for PET Agents in Alzheimer's Disease

The compound has been synthesized as a potential PET imaging agent for investigating the GSK-3 enzyme in Alzheimer's disease. This research underscores the role of isonicotinamide derivatives in developing diagnostic tools for neurodegenerative diseases (Mingzhang Gao, Min Wang, Q. Zheng, 2017).

Pharmaceutical Co-crystals

Isonicotinamide forms co-crystals with various pharmaceutical molecules, improving their physical properties. This study demonstrates the potential of isonicotinamide in pharmaceutical formulation and drug delivery system design (N. Báthori, A. Lemmerer, G. Venter, S. A. Bourne, M. Caira, 2011).

Antimicrobial Activities

Isonicotinamide derivatives have been explored for their antimicrobial activities. The synthesis and evaluation of triazole derivatives highlight their significant activity against various microorganisms, presenting a pathway for developing new antimicrobial agents (Ravinesh Mishra, R. Kumar, Suresh Kumar, Jaseela Majeed, M. Rashid, Sameer Sharma, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopentyloxy-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c26-21(17-8-10-23-20(14-17)27-18-5-1-2-6-18)24-15-16-7-9-22-19(13-16)25-11-3-4-12-25/h7-10,13-14,18H,1-6,11-12,15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARWZUIUQVIMJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC(=NC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2562654.png)

![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/no-structure.png)

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-isonicotinamide](/img/structure/B2562661.png)

![(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2562662.png)

![4-(3-(Difluoromethyl)azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2562663.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2562674.png)

![Ethyl 2-(5-(4-methoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2562675.png)